molecular formula C18H14O2 B14308386 1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- CAS No. 110902-33-5

1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)-

Cat. No.: B14308386
CAS No.: 110902-33-5
M. Wt: 262.3 g/mol
InChI Key: BSKBIHOSMNFDAS-FUHWJXTLSA-N
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Description

1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- is a chemical compound with the molecular formula C18H12O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the 1 and 2 positions of the triphenylene ring system, making it a diol. The (1S-trans) configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- can be achieved through several methods. One common approach involves the dihydroxylation of triphenylene using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as potassium ferricyanide. The reaction is typically carried out in an aqueous medium with a suitable organic solvent like tert-butyl alcohol. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to isolate the desired diol from other by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol to its corresponding alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as antioxidant or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s aromatic structure allows it to intercalate with DNA and other biomolecules, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydro-1,2-naphthalenediol: A similar diol with a naphthalene ring system.

    1,2-Dihydroxybenzene:

Uniqueness

1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- is unique due to its specific stereochemistry and the presence of a triphenylene ring system. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

110902-33-5

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(1S,2S)-1,2-dihydrotriphenylene-1,2-diol

InChI

InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m0/s1

InChI Key

BSKBIHOSMNFDAS-FUHWJXTLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C([C@@H]([C@H](C=C3)O)O)C4=CC=CC=C24

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24

Origin of Product

United States

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